physicochemical properties of 3-[2-(Methanesulfonyl)ethenyl]quinoline
physicochemical properties of 3-[2-(Methanesulfonyl)ethenyl]quinoline
An In-depth Technical Guide to the Physicochemical Properties of 3-[2-(Methanesulfonyl)ethenyl]quinoline
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic compound featuring a quinoline scaffold and a reactive vinyl sulfone moiety. While specific experimental data for this molecule is sparse in current literature, this document synthesizes predicted properties based on its structural components, authoritative computational data, and established knowledge of analogous chemical classes. It is designed for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for empirical characterization. The guide details robust, step-by-step experimental protocols for determining key parameters such as aqueous solubility and chromatographic purity, explaining the scientific rationale behind methodological choices. By grounding predictions in the well-documented chemistry of quinolines and vinyl sulfones, this paper serves as an essential resource for initiating and advancing research on this promising compound.
Introduction and Molecular Overview
The quinoline ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a vast range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[5] The subject of this guide, 3-[2-(Methanesulfonyl)ethenyl]quinoline, combines this important pharmacophore with a vinyl sulfone group.
Vinyl sulfones are potent Michael acceptors, known for their high reactivity with nucleophiles such as the thiol groups of cysteine residues in proteins.[6] This reactivity makes them valuable as covalent inhibitors in drug discovery, capable of forming stable, irreversible bonds with their biological targets. The conjugation of a quinoline moiety with a vinyl sulfone group in 3-[2-(Methanesulfonyl)ethenyl]quinoline suggests a molecule with potential for targeted covalent inhibition and a unique pharmacological profile.
This guide addresses the current literature gap by providing a detailed predictive analysis of the compound's physicochemical properties and outlines the necessary experimental workflows for its empirical validation.
Molecular Structure and Basic Identifiers
The fundamental properties of the molecule are derived from its structure, which dictates its chemical behavior and interactions.
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IUPAC Name: 3-(2-methylsulfonylethenyl)quinoline[7]
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CAS Number: 918341-19-2[7]
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Molecular Formula: C₁₂H₁₁NO₂S[7]
Predicted and Computed Physicochemical Properties
In the absence of extensive published experimental data, we rely on high-quality computational models and an expert understanding of the constituent functional groups to predict the . The following table summarizes key computed properties from the PubChem database, providing a baseline for experimental design.[7]
| Property | Predicted/Computed Value | Source | Rationale and Scientific Insight |
| Molecular Weight | 233.29 g/mol | PubChem[7] | The molecular weight is fundamental for all stoichiometric calculations, including preparing solutions of known molarity for bioassays and analytical standards. |
| XLogP3 | 1.8 | PubChem[7] | This value suggests moderate lipophilicity. The compound is likely to have reasonable solubility in organic solvents but may require formulation for optimal aqueous solubility. It indicates a good potential for membrane permeability. |
| Hydrogen Bond Donors | 0 | PubChem[7] | The absence of hydrogen bond donors (like -OH or -NH) limits its ability to donate in hydrogen bonding, which influences solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 3 (N in quinoline, 2xO in sulfone) | PubChem[7] | The presence of three acceptor sites allows for interactions with biological targets and protic solvents, positively influencing its solubility in polar environments. |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | PubChem[7] | A TPSA below 140 Ų is often correlated with good cell permeability. This value suggests the compound is likely to be orally bioavailable. |
| Melting Point | Predicted as a solid | N/A | Analogous compounds like phenyl vinyl sulfone and many substituted quinolines are solids at room temperature, suggesting a crystalline structure.[8] An experimental melting point determination is crucial for identity and purity confirmation. |
| Aqueous Solubility | pH-dependent | N/A | The quinoline nitrogen (pKa ~4.9) will be protonated at acidic pH, increasing aqueous solubility. Solubility is expected to be lower at neutral and basic pH. The sulfone group adds polarity, but the overall aromatic structure limits high water solubility. |
Spectroscopic Profile: A Predictive Analysis
A detailed spectroscopic analysis is essential for structural confirmation and quality control. Based on the known spectral properties of quinolines and vinyl sulfones, we can predict the key features for 3-[2-(Methanesulfonyl)ethenyl]quinoline.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Quinoline Protons (δ 7.5-9.0 ppm): A series of doublets, triplets, and singlets in the aromatic region. The H2 and H4 protons, being adjacent to the ring nitrogen, will be the most downfield.
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Vinyl Protons (δ 6.5-8.0 ppm): Two doublets with a large coupling constant (J ≈ 15 Hz), characteristic of a trans-alkene configuration. These signals will be influenced by the electron-withdrawing sulfone group.
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Methyl Protons (δ ~3.0 ppm): A sharp singlet integrating to 3H from the methanesulfonyl group.
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¹³C NMR:
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Quinoline Carbons (δ 120-150 ppm): Multiple signals corresponding to the aromatic carbons of the quinoline ring.
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Vinyl Carbons (δ ~125-145 ppm): Two signals for the alkene carbons.
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Methyl Carbon (δ ~40-45 ppm): A single signal for the methyl carbon of the sulfone group.
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Infrared (IR) Spectroscopy
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S=O Stretching (1300-1350 cm⁻¹ and 1120-1160 cm⁻¹): Two strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfone group.
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C=C Stretching (Alkene) (~1620 cm⁻¹): A medium-intensity band for the vinyl C=C stretch.
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C=N and C=C Stretching (Quinoline) (1500-1600 cm⁻¹): Multiple bands corresponding to the aromatic ring system.
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=C-H Bending (~965 cm⁻¹): A strong band indicating the out-of-plane bending of the trans-disubstituted alkene.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The primary ESI-MS signal in positive mode would be the protonated molecule [M+H]⁺ at m/z 234.05.
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Key Fragments: Fragmentation would likely involve the loss of the methyl group (SO₂CH₃) or cleavage at the vinyl-sulfone bond, providing structural confirmation.
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical data, robust and validated experimental protocols are required. The following sections provide detailed, step-by-step methodologies for determining critical physicochemical parameters.
Protocol 1: Determination of Thermodynamic Aqueous Solubility via the Shake-Flask Method
Causality: The shake-flask method is the gold standard for determining equilibrium solubility.[11][12] It ensures that the solution has reached a true thermodynamic equilibrium between the dissolved and undissolved solid, providing a definitive solubility value crucial for drug development.[13]
Methodology:
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Preparation of Buffers: Prepare aqueous buffers at three physiologically relevant pH values: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid). Verify the final pH of all buffers at the experimental temperature (37 ± 1 °C).[13]
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Sample Preparation: Add an excess amount of solid 3-[2-(Methanesulfonyl)ethenyl]quinoline to separate glass vials containing a known volume (e.g., 5 mL) of each pH buffer. "Excess" is confirmed by visually observing undissolved solid material in the suspension.[12]
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Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to 37 ± 1 °C. Agitate for at least 48-72 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can refine this duration.[13]
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Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert 0.45 µm PTFE syringe filter to remove all undissolved particles. Centrifugation prior to filtration is recommended to prevent filter clogging.[11][12]
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Quantification: Immediately dilute the filtered supernatant with a suitable mobile phase (e.g., acetonitrile/water) to prevent precipitation.[13] Quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Protocol 2).
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Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value, along with the standard deviation from at least three replicate experiments.
Diagram: Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for equilibrium solubility using the shake-flask method.
Protocol 2: Purity and Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is the cornerstone of pharmaceutical analysis, offering high sensitivity, selectivity, and reproducibility for both purity assessment and quantification.[14] A well-developed method is essential for quality control of synthesis batches and for accurately measuring concentrations in other assays, such as solubility and stability studies.[15] A C18 column is a robust starting point for many quinoline derivatives.[16]
Methodology:
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System and Reagents:
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HPLC System: An HPLC equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[14]
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Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
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Mobile Phase A: 0.1% Formic Acid in high-purity water.
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Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
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Standard Solution: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock with the mobile phase.[17]
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 10 µL.
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Detection Wavelength: Monitor at a wavelength of maximum absorbance (determined by DAD scan, likely ~300-340 nm for the quinoline chromophore).
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Gradient Program:
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0-2 min: 20% B
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2-15 min: 20% to 80% B
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15-18 min: 80% B
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18-19 min: 80% to 20% B
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19-25 min: 20% B (re-equilibration)
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Method Validation:
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Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. An R² value > 0.999 is required.[14]
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Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy (% recovery) should be within 98-102%, and precision (% RSD) should be < 2%.[14]
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Specificity: Inject a blank (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.
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Analysis: Once validated, the method can be used to determine the purity of synthesized batches (reported as % area) and to quantify the compound's concentration in samples by comparing its peak area to the calibration curve.
Synthesis, Reactivity, and Potential Biological Significance
Synthesis: The synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline is not widely reported. However, a plausible synthetic route would involve established methods for quinoline and vinyl sulfone construction. The quinoline core can be synthesized via classic name reactions like the Skraup or Friedländer synthesis.[18][19] The vinyl sulfone moiety could then be introduced at the 3-position, potentially via a palladium-catalyzed cross-coupling reaction (e.g., Heck or Suzuki) with a suitable vinyl sulfone precursor.
Reactivity: The primary point of reactivity is the vinyl sulfone group. As a Michael acceptor, the β-carbon of the vinyl group is electrophilic and highly susceptible to attack by soft nucleophiles, most notably the thiolate anion of cysteine residues. This reaction is typically irreversible and forms the basis for its potential use as a covalent inhibitor in drug discovery.
Potential Biological Significance: Given the diverse biological activities of quinolines and the covalent modifying potential of vinyl sulfones, 3-[2-(Methanesulfonyl)ethenyl]quinoline is a compound of significant interest. It could be explored as an inhibitor of enzymes with a catalytic cysteine in their active site, such as certain proteases (e.g., cathepsins) or kinases. Its development would require rigorous screening to assess its activity and selectivity against various biological targets.
Conclusion
3-[2-(Methanesulfonyl)ethenyl]quinoline represents a compelling molecular architecture that merges the proven pharmacological relevance of the quinoline scaffold with the targeted covalent reactivity of a vinyl sulfone. While empirical data remains to be published, this guide has established a robust predictive framework for its key physicochemical and spectroscopic properties. The detailed experimental protocols provided herein offer a clear and scientifically-grounded path for researchers to undertake the essential characterization of this and similar molecules. The insights into its solubility, stability, and analytical behavior are critical for enabling further investigation into its potential as a novel therapeutic agent.
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